molecular formula C11H10ClNO2 B13944520 2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- CAS No. 53207-42-4

2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl-

Cat. No.: B13944520
CAS No.: 53207-42-4
M. Wt: 223.65 g/mol
InChI Key: DLTYPIRNMDYYMC-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- (CAS: 32606-02-3) is a substituted quinolinone derivative with the molecular formula C₁₁H₁₁ClNO₂ (molecular weight: 229.67 g/mol). Key physical properties include a density of 1.26 g/cm³, a boiling point of 302.4°C at 760 mmHg, and a flash point of 136.7°C . The compound features a quinolinone backbone substituted with a hydroxyl group at position 4, chlorine at position 7, and methyl groups at positions 1 and 2.

Properties

CAS No.

53207-42-4

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

7-chloro-4-hydroxy-1,3-dimethylquinolin-2-one

InChI

InChI=1S/C11H10ClNO2/c1-6-10(14)8-4-3-7(12)5-9(8)13(2)11(6)15/h3-5,14H,1-2H3

InChI Key

DLTYPIRNMDYYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C(C=C2)Cl)N(C1=O)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for 4-Hydroxyquinolinones

The synthesis of 4-hydroxyquinolinones generally involves the construction of the quinoline core followed by functionalization at the 4-position to introduce the hydroxy group. The 7-chloro substituent and methyl groups at positions 1 and 3 require selective introduction either during ring formation or by post-synthetic modifications.

Solid-Phase Synthesis of 2-Substituted-3-Hydroxy-4(1H)-Quinolinones

A highly efficient solid-phase synthesis method was developed for 2-substituted-3-hydroxy-4(1H)-quinolinone derivatives, which can be adapted for 7-chloro substituted analogs. This method uses anthranilates and bromoketones as key synthons and involves:

  • Acylation of primary amines immobilized on an acid-cleavable BAL linker with 1-methyl-2-aminoterephthalate.
  • Cleavage of the methyl ester followed by formation of resin-bound phenacyl esters using bromoketones.
  • Acid-mediated cleavage and cyclization in solution to afford 3-hydroxy-4(1H)-quinolinones with high purity (>90%) and yield (>80%).

This approach is rapid (2 days total synthesis time) and amenable to combinatorial synthesis, which facilitates structural diversification and high-throughput screening.

Copper-Catalyzed Cycloaddition for Functionalization

A method involving copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been reported to attach quinolinone units via a triazole linker. This technique is useful for synthesizing complex quinolinone derivatives including 4-hydroxyquinolin-2(1H)-ones. The reaction involves:

  • Preparation of 4-azido-2-quinolinones.
  • Reaction with terminal alkynes derived from 4-hydroxyquinoline derivatives.
  • Use of CuI catalyst in DMF solvent at molar ratios around 1.2:1.
  • Yields are excellent, and the products can serve as precursors for further functionalization.

Though this method is more focused on linking quinolinone units, it demonstrates the versatility of copper catalysis in quinolinone chemistry.

Classical Synthetic Routes via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classical method for preparing 4(1H)-quinolones, including substituted derivatives. The general procedure involves:

  • Condensation of substituted anilines (e.g., 7-chloro-4-amino derivatives) with β-ketoesters or ethyl acetoacetate.
  • Thermal cyclization under reflux conditions to form the quinoline ring system.
  • Subsequent functional group modifications such as halogenation, methylation, or hydroxy group introduction.

For example, 7-chloro-4-substituted quinolones can be synthesized by condensation of 4-chloroaniline derivatives with ethyl acetoacetate, followed by cyclization and selective methylation at nitrogen atoms.

Halogenation and Subsequent Substitution

Halogenation at position 7 (introducing chlorine) can be achieved by treating quinolinone intermediates with halogenating agents such as phosphorus oxychloride (POCl3) or other chlorinating reagents. This step is often followed by substitution reactions to introduce hydroxy and methyl groups:

  • Halogenation of 7-substituted-4-oxo-1,4-dihydroquinolinecarbonitriles yields 7-substituted-4-halo derivatives.
  • These intermediates can be reacted with nucleophiles such as amines or alkoxides to install desired substituents.
  • Methylation at nitrogen positions (1 and 3) can be performed using methyl iodide in the presence of a base like potassium carbonate.

Selective Deprotection and Functional Group Manipulations

Selective deprotection strategies are critical when protecting groups are used during synthesis. For instance:

  • Methyl ether protecting groups on quinoline derivatives can be removed using boron tribromide (BBr3) under controlled conditions to yield hydroxy groups at the 4-position.
  • Reaction conditions must be optimized to prevent cleavage of other sensitive groups.
  • These manipulations allow for the preparation of 7-chloro-4-hydroxy derivatives with high purity.

Summary Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield & Purity Advantages References
Solid-phase synthesis Anthranilates, bromoketones, BAL linker, TFA >80% yield, >90% purity Rapid, high throughput, combinatorial ready
Cu-catalyzed azide-alkyne cycloaddition 4-azido-2-quinolinones, terminal alkynes, CuI, DMF Excellent yields Versatile for complex quinolinone derivatives
Conrad-Limpach synthesis Substituted anilines, ethyl acetoacetate, heat Moderate to high yields Classical, reliable quinolinone ring formation
Halogenation and nucleophilic substitution POCl3, methyl iodide, K2CO3 Moderate yields Selective substitution at 7-chloro and methylation
Selective deprotection Boron tribromide (BBr3) High purity Controlled hydroxy group introduction

Research Discoveries and Insights

  • The solid-phase synthesis approach significantly reduces synthesis time and increases purity, making it suitable for medicinal chemistry applications targeting hydroxyquinolinone derivatives.
  • Copper-catalyzed cycloaddition expands the chemical space for quinolinone derivatives by enabling the construction of triazole-linked molecules with potential biological activity.
  • Classical synthetic routes such as Conrad-Limpach remain foundational but are enhanced by modern functional group transformations to introduce the 7-chloro and 1,3-dimethyl substituents effectively.
  • Halogenation followed by nucleophilic substitution provides a versatile route to install chlorine at position 7, which is critical for biological activity modulation.
  • Careful control of protecting group removal is essential to maintain the integrity of the hydroxy group at position 4 without affecting other sensitive substituents.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while substitution reactions can produce various functionalized quinolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s methyl groups at positions 1 and 3 enhance steric bulk and lipophilicity compared to smaller substituents (e.g., fluorine in or hydrogen in other derivatives). This may improve membrane permeability in biological systems .

Phenyl substituents (e.g., in ) introduce π-π stacking capabilities, which are absent in the target compound .

Physicochemical Comparison

Property Target Compound 3-Chloro-6-fluoro-4-hydroxyquinolinone 5-Bromo-7-fluoroquinolinone
Molecular Weight 229.67 g/mol 215.59 g/mol 242.04 g/mol
Polar Groups 1 OH, 2 CH₃ 1 OH None
Lipophilicity (LogP) Estimated ~2.5 (calculated) ~1.8 ~3.0

Biological Activity

2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.

  • Systematic Name : 2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl-
  • Molecular Formula : C_11H_10ClN_1O_2
  • CAS Number : 16600-22-9
  • Melting Point : Approximately 297 °C

Antimicrobial Activity

Research has demonstrated that quinolinone derivatives exhibit notable antimicrobial properties. A study evaluating various quinoline-based compounds found that 7-chloro-4-hydroxy-1,3-dimethylquinolinone showed promising activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was quantified using inhibition zone measurements:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli21
Bacillus subtilis23
Salmonella typhi20

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of quinolinone derivatives has also been explored. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, a study reported that when tested against various cancer cell lines, including breast and lung cancer cells, the compound exhibited IC50 values ranging from 10 to 30 µM, indicating a moderate to potent effect:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)25
HeLa (Cervical Cancer)20

These findings suggest that further development and optimization of this compound could lead to effective cancer therapies .

The biological activity of 7-chloro-4-hydroxy-1,3-dimethylquinolinone is attributed to its ability to interact with various biological targets. Molecular docking studies have indicated that it binds effectively to key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The binding energy values obtained from these studies suggest strong interactions with target proteins such as:

  • Enoyl-acyl carrier protein reductase (InhA)
  • Decaprenylphosphoryl-β-D-ribose-2’-oxidase (DprE1)

This interaction profile positions the compound as a promising candidate for further pharmacological evaluation .

Study on Mycobacterium tuberculosis

A recent study investigated the activity of quinolinone derivatives against Mycobacterium tuberculosis. The results indicated that compounds derived from the quinolinone scaffold exhibited significant antimycobacterial activity. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of various derivatives, suggesting that structural modifications could enhance activity against drug-resistant strains .

Synthesis and Evaluation

Another research effort focused on synthesizing novel quinolinone-thiosemicarbazone hybrids. These compounds were evaluated for their ability to inhibit M. tuberculosis, with some derivatives showing enhanced potency compared to traditional treatments like isoniazid. The study highlighted the importance of structural diversity in optimizing biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 7-chloro-4-hydroxy-1,3-dimethyl-2(1H)-quinolinone, and how do reaction conditions influence yield?

  • Methodological Answer : Key routes include:

  • One-step synthesis using sodium hydroxide in methanol/water under reflux, yielding intermediates via nucleophilic substitution .
  • Multi-step approaches involving halogenation (e.g., using POCl₃) followed by hydrolysis, with yields dependent on temperature and catalyst selection (e.g., Grubbs second-generation catalyst for ring-closing metathesis) .
  • Microwave-assisted synthesis reduces reaction time but requires optimization of microwave power and solvent polarity .
    • Critical Considerations : Purity is enhanced by post-reaction crystallization in diphenyl ether or acetonitrile .

Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C7, methyl groups at C1/C3) via chemical shifts (e.g., δ 2.5–3.0 ppm for methyl groups) .
  • FT-IR : Validate hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.05 for C₁₁H₁₁ClNO₂) .

Q. How can researchers mitigate hazards during synthesis and handling?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to H302 (oral toxicity) and H315 (skin irritation) risks .
  • Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do structural modifications at C4 and C7 positions affect antimicrobial activity?

  • Methodological Answer :

  • Halogen Substitution : 7-Chloro derivatives show enhanced activity against Helicobacter pylori (MIC₅₀ = 22 µM) compared to fluoro or bromo analogs, likely due to improved membrane permeability .
  • Hydroxyl Group at C4 : Critical for hydrogen bonding with bacterial targets (e.g., DNA gyrase), as shown in docking studies .
  • SAR Studies : Replace the hydroxyl group with methoxy or acetyl to evaluate activity loss, confirming its pharmacophoric role .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to distinguish overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., methyl vs. dimethyl substitution) .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How can combinatorial chemistry optimize the synthesis of novel 2(1H)-quinolinone derivatives?

  • Methodological Answer :

  • Solid-Phase Synthesis : Use BAL linkers to immobilize intermediates, enabling rapid diversification (e.g., introducing carboxamide groups at C2) .
  • Parallel Libraries : Screen substituents (e.g., alkyl, aryl) at C1/C3 using high-throughput LC-MS to prioritize hits .

Data Contradiction Analysis

Q. Why do reported yields vary for Grubbs-catalyzed syntheses of this compound?

  • Methodological Answer :

  • Catalyst Loading : Yields drop below 5 mol% due to incomplete metathesis .
  • Solvent Effects : Dichloromethane outperforms THF in ring-closing efficiency (80% vs. 55% yield) .
  • Oxygen Sensitivity : Degradation of Grubbs catalyst under aerobic conditions necessitates inert atmospheres .

Experimental Design

Q. How to design assays for evaluating neuroleptic activity in 2(1H)-quinolinone derivatives?

  • Methodological Answer :

  • In Vitro : Measure dopamine D₂ receptor binding affinity using radioligand displacement (³H-spiperone) .
  • In Vivo : Use apomorphine-induced climbing behavior in mice to assess antipsychotic efficacy .
  • Dose-Response : Test derivatives at 1–100 µM to establish EC₅₀ values .

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